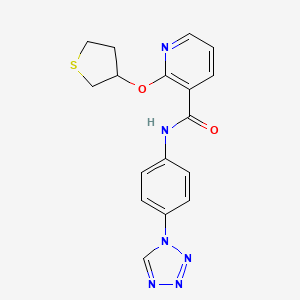

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring two distinct substituents:

- A tetrazol-1-ylphenyl group at the N-position of the nicotinamide core. Tetrazole rings are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability.

- A tetrahydrothiophen-3-yloxy group at the C-2 position of the pyridine ring. This sulfur-containing saturated heterocycle may influence lipophilicity and steric interactions.

Properties

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c24-16(15-2-1-8-18-17(15)25-14-7-9-26-10-14)20-12-3-5-13(6-4-12)23-11-19-21-22-23/h1-6,8,11,14H,7,9-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGYPMWBNXXEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized separately, often through the reduction of a thiophene derivative.

Coupling with Nicotinamide: Finally, the tetrahydrothiophene ring is coupled with the nicotinamide moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Tetrazole Ring Formation

-

The 1H-tetrazole ring is typically generated via the Ugi tetrazole four-component reaction (UT-4CR) using:

-

Example: Reaction of o-phenylenediamine with β-ketoesters followed by UT-4CR yields tetrazole-linked benzodiazepinones .

Ether Linkage Formation

-

The tetrahydrothiophene-3-yloxy group is introduced via nucleophilic substitution between a hydroxyl-containing precursor (e.g., tetrahydrothiophen-3-ol) and a halogenated nicotinamide derivative under basic conditions (e.g., K₂CO₃ in DMF).

Amide Bond Formation

-

The nicotinamide scaffold is synthesized through condensation reactions between 2-chloronicotinic acid and 4-(1H-tetrazol-1-yl)aniline, catalyzed by coupling agents like HATU or EDCI .

Table 1: Key Synthetic Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Tetrazole formation | TMSN₃, MeOH, RT, 24h | 70–92 | |

| Ether substitution | K₂CO₃, DMF, 80°C, 12h | 65–78 | |

| Amide coupling | EDCI, DMAP, DCM, RT | 85–90 |

Oxidation Reactions

-

The tetrahydrothiophene ring undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides or sulfones, altering electronic properties.

-

The tetrazole ring is resistant to metabolic oxidation (e.g., β-oxidation) but can participate in N-alkylation under basic conditions .

Reduction Reactions

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nicotinamide carbonyl to a secondary alcohol, though this is rarely utilized due to stability concerns.

Hydrolysis

-

The amide bond is hydrolyzed under acidic (HCl, reflux) or enzymatic conditions (e.g., proteases), yielding 2-((tetrahydrothiophen-3-yl)oxy)nicotinic acid and 4-(1H-tetrazol-1-yl)aniline .

Table 2: Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| Tetrahydrothiophene | Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone formation |

| Tetrazole | N-Alkylation | R-X, K₂CO₃, DMF | 1,5-Disubstituted tetrazoles |

| Amide | Hydrolysis | 6M HCl, 100°C | Nicotinic acid + aniline derivative |

Thermal Degradation

-

At >200°C, the tetrazole ring undergoes retro-cycloaddition , releasing nitrogen gas and forming nitrile intermediates .

-

The tetrahydrothiophene ether linkage is stable up to 150°C but decomposes above this threshold.

Photodegradation

-

UV exposure (254 nm) induces cleavage of the tetrazole-aryl bond , generating free tetrazole and aryl radicals .

Metabolic Pathways

-

In vitro studies show hepatic cytochrome P450 enzymes (CYP3A4) catalyze O-dealkylation of the tetrahydrothiophene ether, forming 2-hydroxynicotinamide derivatives .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural characteristics, which allow for interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of nicotinamide, including those with tetrazole and thiophene moieties, display significant antimicrobial properties. For instance, compounds derived from the modification of nicotinic acid with thiophene structures have demonstrated efficacy against various bacterial strains and fungi. One study reported that certain derivatives exhibited better fungicidal activity than traditional fungicides, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Properties

The incorporation of the tetrazole ring in the structure enhances anti-inflammatory activity. Research indicates that compounds with tetrazole groups can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of specific enzymes or pathways related to inflammation .

Agricultural Applications

The compound's fungicidal properties make it a candidate for agricultural use, particularly in crop protection.

Fungicidal Efficacy

In greenhouse trials, certain derivatives of nicotinamide showed impressive control over cucumber downy mildew, outperforming established commercial fungicides. For example, one derivative achieved control efficacies of 70% at a concentration of 100 mg/L, which is significantly higher than that of conventional treatments . This suggests that the compound could be developed into a new class of agricultural fungicides.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Tetrazole Group | Enhances antimicrobial and anti-inflammatory properties |

| Tetrahydrothiophene | Improves solubility and bioavailability |

| Nicotinamide Backbone | Provides a framework for biological activity |

Research indicates that modifications to these structural features can lead to improved biological activities, highlighting the importance of SAR in drug design .

Case Study 1: Antifungal Activity

A study conducted on a series of N-(thiophen-2-yl) nicotinamide derivatives revealed that certain compounds exhibited EC50 values lower than established fungicides like diflumetorim and flumorph. The most promising candidate achieved an EC50 of 1.96 mg/L against cucumber downy mildew, showcasing its potential as an effective agricultural fungicide .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory properties of tetrazole-containing compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that these compounds could serve as therapeutic agents for inflammatory diseases such as rheumatoid arthritis or psoriasis .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of biological molecules, allowing it to bind to specific sites and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Compared Compounds

Key Observations:

- Core Structure Variability: The target compound and ’s analog share a nicotinamide core, whereas compounds 24 (quinazolinone) and ’s pyrazole derivative utilize distinct heterocyclic frameworks . Nicotinamide derivatives are often prioritized for their role in NAD+/NADH-dependent enzymatic processes.

- Substituent Effects: The tetrazole group in the target compound may improve binding affinity compared to the hydroxyl group in ’s analog, as tetrazoles mimic carboxylates without ionization at physiological pH .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, a compound characterized by its unique structural features, including a tetrazole moiety and a tetrahydrothiophene group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. Its structure allows for multiple interactions with biological targets due to the presence of nitrogen-rich tetrazole and sulfur-containing thiophene rings, which enhance its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiophene moieties exhibit significant antimicrobial properties. A study on related tetrazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria while showing limited antifungal activity against species like Aspergillus fumigatus and Candida albicans .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| N-(4-(1H-tetrazol-1-yl)phenyl)-2... | Moderate | Strong | None |

| Related Tetrazole Derivatives | Strong | Moderate | Limited |

Anticancer Properties

The anticancer potential of tetrazole-based compounds has been explored in various studies. For instance, derivatives similar to this compound have shown promising cytotoxic effects against several cancer cell lines, including HeLa and HCT-15 cells. These compounds often act through mechanisms involving the inhibition of key signaling pathways associated with cancer proliferation .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of tetrazole derivatives, one compound exhibited an IC50 value of 0.031 μM against xanthine oxidase, comparable to established inhibitors . This highlights the potential for developing new anticancer agents based on this scaffold.

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Specifically, it has been noted for its action as an inhibitor of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and tetrazole groups can significantly enhance inhibitory potency .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| N-(4-(1H-tetrazol-1-yl)phenyl)-2... | Xanthine Oxidase | 0.031 |

| Topiroxostat | Xanthine Oxidase | 0.021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.